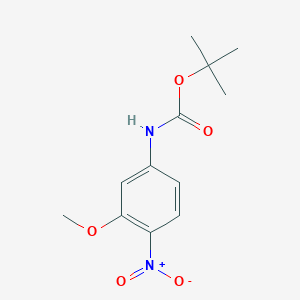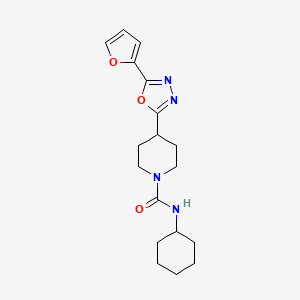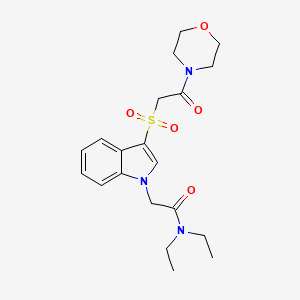![molecular formula C25H29N5O5 B3018928 7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540506-88-5](/img/structure/B3018928.png)
7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine class, which is known for its potential biological activity. The specific compound features a triazolopyrimidine core with various substituents that include methoxyphenyl and hydroxypropyl groups. This structure suggests that the compound could have interesting chemical properties and possibly biological activity.
Synthesis Analysis
While the provided data does not include direct information on the synthesis of the specific compound, it is possible to infer from related compounds that its synthesis could involve the condensation of 3-amino-1,2,4-triazole with appropriate aldehydes or ketones, followed by further functionalization to introduce the methoxyphenyl and hydroxypropyl groups .
Molecular Structure Analysis
The molecular structure of related compounds, such as 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been reported to exhibit different supramolecular architectures depending on the solvent environment. This suggests that the compound of interest may also display diverse structural arrangements influenced by intermolecular interactions such as hydrogen bonding and π-π stacking .
Chemical Reactions Analysis
The imine-enamine tautomerism is a common reaction in dihydroazolopyrimidines, which are closely related to the triazolopyrimidines. The position of the tautomerism equilibrium can be affected by steric and electronic factors of the substituents attached to the triazolopyrimidine core. Therefore, the compound may also undergo similar tautomerism, influenced by its methoxyphenyl and hydroxypropyl substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its molecular structure and the nature of its substituents. The presence of methoxy and hydroxy groups could affect its solubility in organic solvents and water, as well as its potential for forming hydrogen bonds. The compound's crystal structure could also be influenced by these substituents, leading to variations in melting points, solubility, and stability .
科学的研究の応用
Biological and Antioxidant Activities
Research has demonstrated the synthesis and characterization of related triazolopyrimidine compounds for evaluating their antimicrobial and antioxidant activities. One study synthesized a series of compounds, including those related to the 7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, to test these properties (Gilava et al., 2020).
Heterocyclic Compound Synthesis
The compound falls under the category of heterocyclic compounds, which are a focal point in chemical synthesis studies. For example, a study on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives as anti-inflammatory and analgesic agents indicates the broad application of these types of compounds in medicinal chemistry (Abu‐Hashem et al., 2020).
Applications in Medicinal Chemistry
Another relevant application is found in the domain of medicinal chemistry, where triazolopyrimidine derivatives have been studied for their potential as kinase inhibitors in the treatment of acute ischemic stroke, suggesting a significant therapeutic potential for related compounds (Mukaiyama et al., 2007).
Antimicrobial Activity
The antimicrobial properties of triazolopyrimidines are also of interest. One study on the synthesis of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines highlighted their potential as antibacterial agents, which can be extended to similar compounds (Kumar et al., 2009).
特性
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O5/c1-15-22(24(32)27-17-8-5-6-9-18(17)33-2)23(16-11-12-19(34-3)20(14-16)35-4)30-25(26-15)28-21(29-30)10-7-13-31/h5-6,8-9,11-12,14,23,31H,7,10,13H2,1-4H3,(H,27,32)(H,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLGMWSKYNDJEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

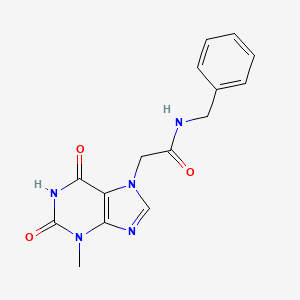
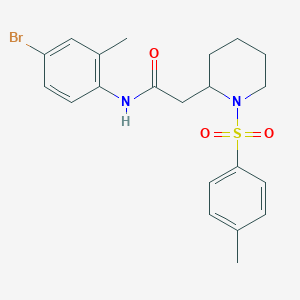
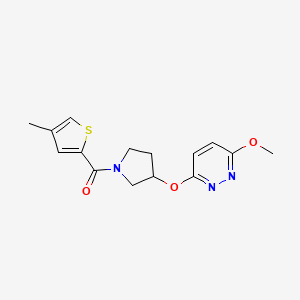
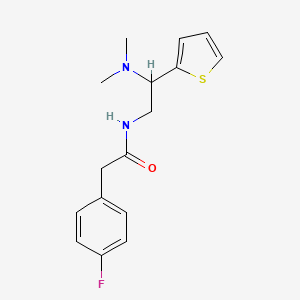
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3018853.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-bromo-2-fluorobenzamide](/img/structure/B3018857.png)
![3-(3-Fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3018858.png)
![methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate](/img/structure/B3018859.png)
![2-(2-Methoxyphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B3018861.png)

![N-[2-(3-Methoxy-2,5-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3018863.png)
